molecular formula C11H21NO3 B2724808 tert-butylN-methyl-N-(4-oxopentyl)carbamate CAS No. 150691-48-8

tert-butylN-methyl-N-(4-oxopentyl)carbamate

Cat. No.: B2724808
CAS No.: 150691-48-8
M. Wt: 215.293
InChI Key: KYNJMYNIVOFDCC-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(4-oxopentyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent on the nitrogen, and a 4-oxopentyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamates are widely employed for their stability and versatility in protecting amine functionalities during multi-step reactions .

Structurally, the molecule contains a ketone group at the fourth position of the pentyl chain, which enhances its reactivity in nucleophilic additions or reductions. The Boc group offers steric protection, ensuring selective deprotection under acidic conditions without disrupting other functional groups. Commercial availability is confirmed by suppliers such as CymitQuimica, which lists prices ranging from €426.00 (50 mg) to €1,143.00 (500 mg), reflecting its specialized application in small-scale research .

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-oxopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNJMYNIVOFDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-methyl-N-(4-oxopentyl)carbamate typically involves the reaction of 4-oxopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-methyl-N-(4-oxopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butylN-methyl-N-(4-oxopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butylN-methyl-N-(4-oxopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

tert-Butyl N-(5-Methoxy-4-oxopentyl)carbamate (CAS 139937-99-8)

  • Structure : Features a methoxy group at the fifth position of the pentyl chain.
  • Impact : The methoxy group increases polarity and solubility in polar solvents compared to the parent compound. This modification enhances stability against oxidation but reduces electrophilicity at the ketone due to electron-donating effects .
  • Applications : Utilized in synthesizing glycosylation intermediates and peptide conjugates.

tert-Butyl N-(4-Cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (CAS 4261-80-7)

  • Structure : Incorporates a cyclopropyl ring and methyl branch near the ketone.
  • Impact : The cyclopropyl group introduces steric hindrance, slowing nucleophilic attacks but improving thermal stability. The methyl branch further restricts conformational flexibility .
  • Applications : Valuable in rigid scaffold construction for bioactive molecules.

Functional Group Variations

tert-Butyl N-[4-(4-Hydroxyphenyl)oxan-4-yl]carbamate (CAS 863615-19-4)

  • Structure : Contains a tetrahydro-2H-pyran ring with a 4-hydroxyphenyl substituent.
  • Impact : The aromatic hydroxyl group enables hydrogen bonding, increasing aqueous solubility. The pyran ring provides a planar geometry, facilitating π-π interactions in catalysis .
  • Applications : Used in asymmetric synthesis and as a chiral auxiliary.

tert-Butyl N-(4-Cyanooxan-4-yl)carbamate (CAS 1860028-25-6)

  • Structure: Features a cyano group on the tetrahydro-2H-pyran ring.
  • Impact: The electron-withdrawing cyano group enhances electrophilicity, making the compound reactive in SN2 reactions. However, it reduces stability under basic conditions .
  • Applications : Intermediate in nitrile-containing pharmaceuticals.

Aromatic vs. Aliphatic Derivatives

tert-Butyl N-(4-Bromo-2-methylphenyl)carbamate (CAS 306937-14-4)

  • Structure : Aromatic carbamate with bromo and methyl substituents.
  • Impact : The bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group improves lipophilicity. Less reactive at the carbamate group due to resonance stabilization .
  • Applications : Key in synthesizing aryl amines for drug discovery.

tert-Butyl N-[(4-Aminophenyl)methyl]-N-methylcarbamate (CAS 225240-83-5)

  • Structure : Contains a primary amine on the benzyl group.
  • Impact : The amine group enables conjugation with carbonyl compounds but requires protection during synthesis to prevent undesired side reactions .
  • Applications : Building block for antimalarial and antitumor agents.

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Solubility (LogP) Reactivity Profile
tert-Butyl N-methyl-N-(4-oxopentyl)carbamate Not specified C₁₁H₂₁NO₃ 215.29 g/mol Ketone 1.8 (estimated) Moderate electrophilicity
tert-Butyl N-(5-methoxy-4-oxopentyl)carbamate 139937-99-8 C₁₁H₂₁NO₄ 231.29 g/mol Methoxy, Ketone 1.2 Reduced ketone reactivity
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate 4261-80-7 C₁₃H₂₃NO₃ 241.33 g/mol Cyclopropyl, Ketone 2.5 High steric hindrance

Table 2: Functional Group and Aromatic Derivatives

Compound Name CAS Number Key Feature Applications
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate 863615-19-4 Hydroxyphenyl, Pyran Asymmetric catalysis
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate 306937-14-4 Bromo, Methyl Cross-coupling reactions
tert-Butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate 225240-83-5 Primary amine Anticancer agents

Research Findings and Trends

  • Reactivity: The ketone in tert-butyl N-methyl-N-(4-oxopentyl)carbamate is less electrophilic than its cyano or bromo analogs, making it preferable for stepwise syntheses requiring controlled reactivity .
  • Commercial Use : High-cost, small-scale suppliers like CymitQuimica and Parchem Chemicals dominate distribution, reflecting its niche research applications .
  • Synthetic Utility : Derivatives with aromatic groups (e.g., bromophenyl) are prioritized in drug discovery, while aliphatic variants serve as flexible intermediates in natural product synthesis .

Biological Activity

Tert-butylN-methyl-N-(4-oxopentyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This compound, characterized by its tert-butyl group and a pentyl chain with a carbonyl functional group, plays a significant role in the synthesis of biologically active molecules and exhibits potential therapeutic properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate alkylating agents under controlled conditions. The general synthetic route can be outlined as follows:

  • Starting Materials : Tert-butyl carbamate and 4-oxopentyl halides.
  • Reaction Conditions : Conducted in an organic solvent (e.g., dichloromethane) with a base (e.g., sodium hydride).
  • Purification : The product is purified using column chromatography to achieve high purity.

Medicinal Applications

This compound has been studied for its role in synthesizing biologically active compounds, particularly in the context of cancer therapy. Notably, derivatives of this compound are involved in the synthesis of natural products that exhibit cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxic Activity
A study demonstrated that compounds synthesized using this compound as a precursor showed significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BA549 (Lung Cancer)10

The biological activity of this compound is largely attributed to its ability to modify cellular pathways through post-translational modifications such as tyrosine phosphorylation. This modification is crucial in regulating key signaling pathways involved in cell proliferation and survival.

Interaction Studies

Interaction studies have shown that this compound can act as a protecting group for amines during synthetic processes, which is essential for selectively synthesizing complex organic molecules. Its reactivity with nucleophiles and electrophiles under various conditions has been extensively documented, providing insights into its utility in synthetic organic chemistry.

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